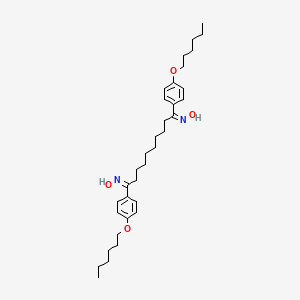![molecular formula C7H12N2O3 B14343399 2-[(Aziridine-1-carbonyl)amino]ethyl acetate CAS No. 93355-56-7](/img/structure/B14343399.png)
2-[(Aziridine-1-carbonyl)amino]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Aziridine-1-carbonyl)amino]ethyl acetate is an organic compound that features both an aziridine ring and an ester functional group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the aziridine ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aziridine-1-carbonyl)amino]ethyl acetate typically involves the reaction of aziridine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of ethyl chloroformate, followed by the elimination of hydrochloric acid.
Industrial Production Methods
Industrial production of aziridine derivatives often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity. The use of catalysts and solvents can also play a significant role in optimizing the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Aziridine-1-carbonyl)amino]ethyl acetate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, Brønsted acids
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Substituted Aziridines: Formed via nucleophilic ring-opening reactions
Carboxylic Acids and Alcohols: Formed via hydrolysis of the ester group
Aplicaciones Científicas De Investigación
2-[(Aziridine-1-carbonyl)amino]ethyl acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(Aziridine-1-carbonyl)amino]ethyl acetate primarily involves the ring-opening reactions of the aziridine moiety. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted products. These reactions can be catalyzed by acids or bases, which facilitate the formation of reactive intermediates such as aziridinium ions .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also contain an aziridine ring and are known for their reactivity and potential biological activities.
Azetidine derivatives: Similar to aziridines but with a four-membered ring, these compounds are used in the synthesis of polyamines and other materials.
Uniqueness
2-[(Aziridine-1-carbonyl)amino]ethyl acetate is unique due to the presence of both an aziridine ring and an ester functional group. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
93355-56-7 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2-(aziridine-1-carbonylamino)ethyl acetate |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-5-2-8-7(11)9-3-4-9/h2-5H2,1H3,(H,8,11) |
Clave InChI |
KXHMSORRUFRSFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCNC(=O)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
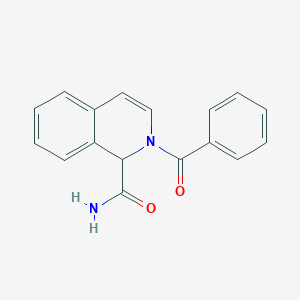

![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
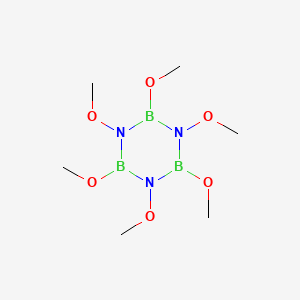
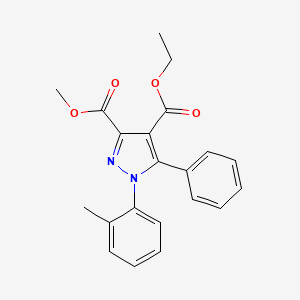
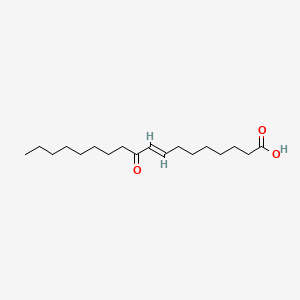
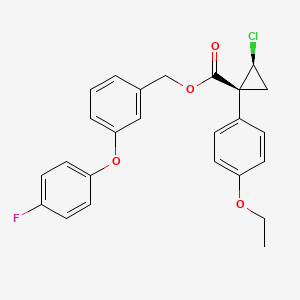
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
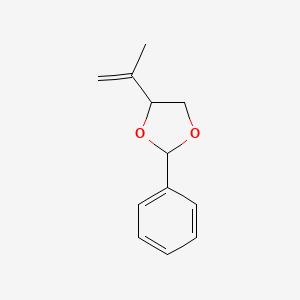
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)

![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
